molecular formula C18H34O4 B092136 Dihexyl adipate CAS No. 110-33-8

Dihexyl adipate

Cat. No.: B092136
CAS No.: 110-33-8
M. Wt: 314.5 g/mol
InChI Key: HHECSPXBQJHZAF-UHFFFAOYSA-N
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Description

Dihexyl adipate is an organic compound with the molecular formula C18H34O4. It is a diester derived from adipic acid and hexanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and distensibility. This compound is a colorless to pale yellow liquid with a mild odor and is known for its low volatility and good compatibility with various polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl adipate is typically synthesized through the esterification of adipic acid with hexanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:

Adipic acid+2HexanolDihexyl adipate+Water\text{Adipic acid} + 2 \text{Hexanol} \rightarrow \text{this compound} + \text{Water} Adipic acid+2Hexanol→Dihexyl adipate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous esterification processes. The reactants, adipic acid and hexanol, are fed into a reactor where they are heated in the presence of an acid catalyst. The water produced during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Dihexyl adipate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids and other oxidation products. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromic acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce adipic acid and hexanol.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Hydrolysis: Water, acid or base catalysts (e.g., sulfuric acid, sodium hydroxide).

    Transesterification: Various alcohols and acid or base catalysts.

Major Products Formed:

Scientific Research Applications

Dihexyl adipate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of dihexyl adipate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and workability of the polymer. In biological systems, this compound can act as a solvent, facilitating the dissolution and dispersion of various compounds. Its molecular targets and pathways are primarily related to its physical properties rather than specific biochemical interactions .

Comparison with Similar Compounds

Dihexyl adipate can be compared with other similar compounds, such as:

    Diethylhexyl adipate: Another adipate ester used as a plasticizer with similar properties but slightly different molecular structure.

    Diisodecyl adipate: Known for its use in high-performance applications due to its superior low-temperature properties.

    Dioctyl adipate: Commonly used in the production of flexible PVC and has similar plasticizing effects.

Uniqueness: this compound is unique in its balance of properties, offering good compatibility with a wide range of polymers, low volatility, and effective plasticizing performance. Its specific molecular structure allows it to provide a combination of flexibility and stability that is highly valued in various industrial applications .

Properties

IUPAC Name

dihexyl hexanedioate
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InChI

InChI=1S/C18H34O4/c1-3-5-7-11-15-21-17(19)13-9-10-14-18(20)22-16-12-8-6-4-2/h3-16H2,1-2H3
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InChI Key

HHECSPXBQJHZAF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)CCCCC(=O)OCCCCCC
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Molecular Formula

C18H34O4
Record name DI-N-HEXYL ADIPATE
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DSSTOX Substance ID

DTXSID9026841
Record name Dihexyl hexanedioate
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Molecular Weight

314.5 g/mol
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Physical Description

Di-n-hexyl adipate is a colorless liquid. Floats on water. (USCG, 1999), Liquid
Record name DI-N-HEXYL ADIPATE
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Record name Hexanedioic acid, 1,6-dihexyl ester
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Flash Point

325 °F (USCG, 1999)
Record name DI-N-HEXYL ADIPATE
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Density

0.939 at 68 °F (USCG, 1999) - Less dense than water; will float
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CAS No.

110-33-8
Record name DI-N-HEXYL ADIPATE
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Record name Hexanedioic acid, 1,6-dihexyl ester
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Record name Dihexyl hexanedioate
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Synthesis routes and methods

Procedure details

To a mixture of 2.1 mol (306.6 g) of adipic acid, 0.7 mol (63 g) of 1,3-butanediol and 2.1 mol (214.2 g) of n-hexanol, were added 0.8 g of titanium tetrabutoxide, 0.2 g of stannic octylate and 80 g of toluene, and dehydrating esterification was carried out. When 37.8 ml of water was distilled out, 143 g of n-hexanol was added. An ester mixture was prepared such that the theoretical amount is 1.4 mol of diester to 0.7 mol of the ester alcohol. After acid value became 0.28, was added 0.5 g of butyl titanate, and at a reaction temperature of 180° C. under atmospheric or subatmospheric pressure, ester-interchange reaction was carried out and 71.4 g (93%) of n-hexanol was recovered. After treatment for removing catalyst, alkali washing and water washing were carried out and distillation was carried out under reduced pressure to provide 263 g (119%) of dihexyl adipate, 19.8 g of intermediate fraction and 252 g of residual portion. The viscosity of a higher boiling portion was 99 c.p.s. at 21° C. The plasticizing efficiency to polyvinyl chloride was 48 and heat loss of 50 phr sheet after heating at 160° C. for 2 hours was 0.6% by weight. A 150 g of remaining liquid was subjected to fractional distillation (240°-265° C./0.5 mm) and 138 g (92%) of 1,3-butanediol bis-n-hexyl adipate was obtained. It was revealed that the major part of the product is the bis-compound. The viscosity of bis compound at 21° C. was 90 c.p.s. and plasticizing efficiency was 47.
[Compound]
Name
stannic octylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Quantity
306.6 g
Type
reactant
Reaction Step Three
Quantity
63 g
Type
reactant
Reaction Step Three
Quantity
214.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
diester
Quantity
1.4 mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester alcohol
Quantity
0.7 mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
119%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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